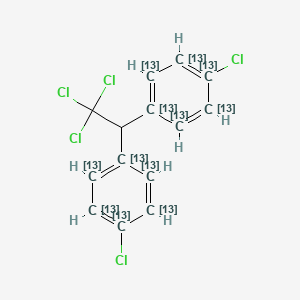
4,4'-DDT (ring-13C12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-DDT (ring-13C12) is an isotope labelled version of 4,4’-Dichlorodiphenyltrichloroethane, a synthetic organochlorine insecticide . It functions by opening sodium ion channels in the insects’ neurons, causing them to fire spontaneously which in turn leads to death . Although it is banned for agricultural use in North America, it is still commonly used in some countries, particularly as a means of malaria control .
Molecular Structure Analysis
The molecular formula of 4,4’-DDT (ring-13C12) is C14H9Cl5 . The exact mass is 365.951997 g/mol and the monoisotopic mass is 363.954947 g/mol . The structure of the molecule includes two benzene rings (each labelled with carbon-13), with one chlorine atom attached to each ring, and a trichloroethyl group bridging the two rings .
Physical And Chemical Properties Analysis
The molecular weight of 4,4’-DDT (ring-13C12) is 366.4 g/mol . It has a XLogP3 value of 6.9, indicating that it is highly hydrophobic . It has no hydrogen bond donors or acceptors, and has two rotatable bonds . The topological polar surface area is 0 Ų .
Scientific Research Applications
Environmental Analysis
4,4’-DDT (ring-13C12) is often used in environmental analysis . This compound can be used to trace the presence and impact of DDT, a once widely-used pesticide, in various environmental samples. It helps researchers understand the extent of DDT contamination and its effects on the environment.
Pesticide/Herbicide and Metabolite Standards
As a stable isotope-labelled compound, 4,4’-DDT (ring-13C12) serves as a standard in the analysis of pesticides, herbicides, and their metabolites . It allows for more accurate detection and quantification of these substances in various samples.
Priority Pollutants
4,4’-DDT (ring-13C12) is used in the study of priority pollutants . These are a set of chemical pollutants identified by environmental agencies due to their harmful effects on human health and the environment. The compound helps in the detection and measurement of these pollutants.
Endocrine Disruptors
This compound is also used in the research of endocrine disruptors . These are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. 4,4’-DDT (ring-13C12) can be used to study the presence and impact of such disruptors.
Stockholm Treaty Standards
4,4’-DDT (ring-13C12) is used in research related to the Stockholm Treaty . This international treaty aims to eliminate or restrict the production and use of persistent organic pollutants (POPs). The compound helps in monitoring the levels of these pollutants and assessing the effectiveness of the treaty.
Insecticide Research
4,4’-DDT is an organochlorine insecticide that was used extensively in the 1940s and 1950s . The isotope-labelled version, 4,4’-DDT (ring-13C12), can be used in research to understand the historical usage, environmental persistence, and ecological impact of this insecticide.
Mechanism of Action
Target of Action
Ddt, in general, is known to target the nervous system of insects, causing hyperexcitation of their nerves and muscles .
Mode of Action
Ddt typically works by opening sodium channels in the neurons of insects, leading to nerve impulse transmission disruption and eventual death .
Biochemical Pathways
Ddt is known to interfere with the normal functioning of the nervous system in insects .
Pharmacokinetics
Ddt is known to be lipophilic and can accumulate in fatty tissues .
Result of Action
Ddt is known to cause hyperexcitation in the nervous system of insects, leading to their death .
Action Environment
Ddt is known to be very stable in the environment and can persist for many years .
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGHNCTFXOJCH-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015925 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-DDT (ring-13C12) | |
CAS RN |
104215-84-1 |
Source


|
| Record name | 4,4'-DDT (ring-13C12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

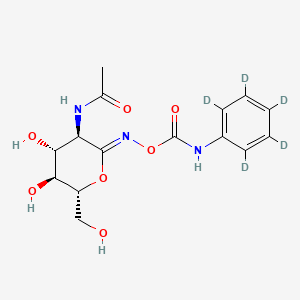
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

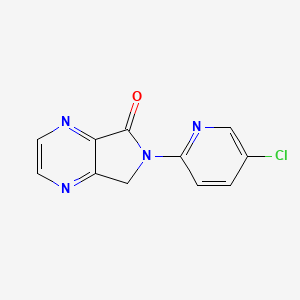




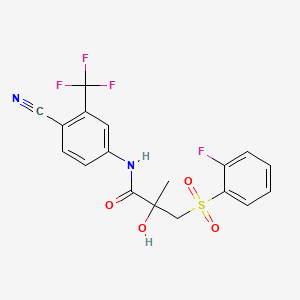
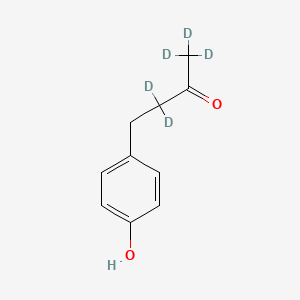
![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)